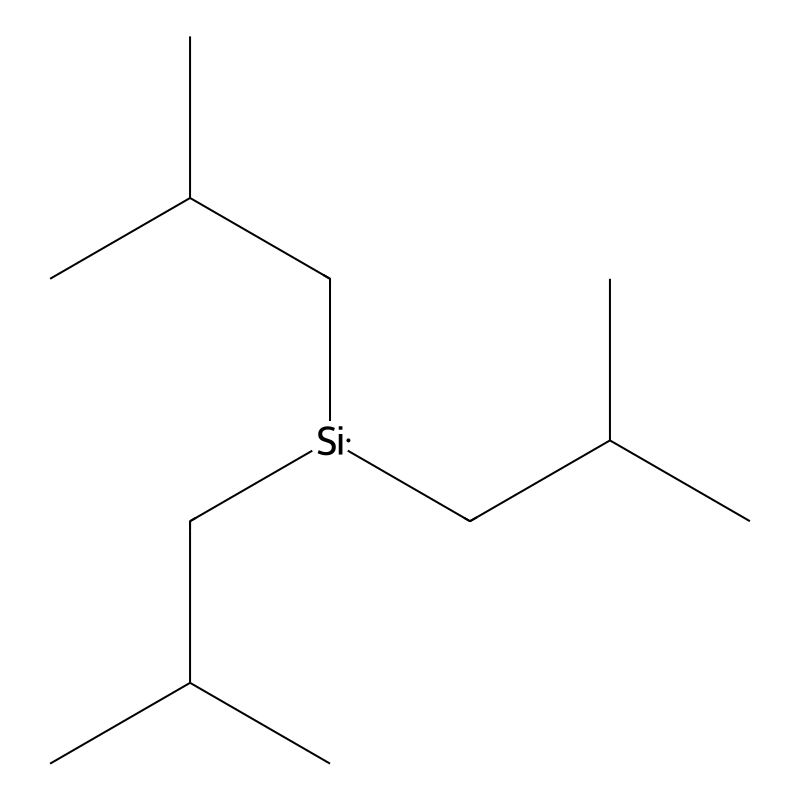Triisobutylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis and Modification of Materials
Hydrosilylation Reactions
TIBS, due to its Si-H bond, can participate in hydrosilylation reactions. These reactions involve the addition of a Si-H bond across an unsaturated carbon-carbon double or triple bond. Researchers can utilize TIBS for the selective introduction of bulky isobutyl groups onto organic molecules. This can be useful in studies aimed at modifying the properties of polymers, pharmaceuticals, or other organic materials [].
Surface Modification
The combination of a reactive Si-H bond and bulky isobutyl groups makes TIBS interesting for surface modification applications. Researchers can potentially use TIBS to create hydrophobic (water-repelling) and sterically hindered (resistant to close contact with other molecules) surfaces on various materials []. This could be relevant in areas like microfluidics, sensor development, or studies on protein-surface interactions.
Note
Further research is needed to fully explore the potential of TIBS in these areas.
Precursor for Silicon-Based Materials
Chemical Vapor Deposition (CVD)
TIBS can be a useful precursor for depositing thin films of silicon or silicon-containing materials onto surfaces using CVD techniques. The bulky isobutyl groups can influence the growth rate and morphology of the deposited film, allowing researchers to tailor these properties for specific applications []. This could be of interest in the development of new electronic devices, solar cells, or other functional materials.
Synthesis of Novel Silanes
TIBS can serve as a starting material for the synthesis of more complex silicon-based molecules. Researchers can utilize various chemical reactions to modify the functional groups attached to the silicon atom, leading to the creation of new organosilanes with specific properties []. These novel silanes could then find applications in catalysis, drug delivery, or other areas of research.
Triisobutylsilane is an organosilicon compound with the molecular formula and a molecular weight of 199.43 g/mol. This compound appears as a colorless liquid and has various applications in organic synthesis, primarily as a reducing agent and a silylating agent. It is characterized by its ability to selectively silylate primary alcohols in the presence of secondary alcohols, making it valuable in synthetic chemistry .
- Reduction Reactions: It acts as a hydride donor, facilitating the reduction of various functional groups, including carbonyls and nitro groups. This property makes it useful in organic synthesis where mild reducing conditions are required .
- Desulfurization: The compound is also employed in desulfurization reactions, where it effectively removes sulfur atoms from organic compounds, thereby enhancing the purity of the final products .
- Deprotection Reactions: Triisobutylsilane can be used to deprotect functional groups such as N-boc (tert-butoxycarbonyl) groups, which are commonly used in peptide synthesis .
Triisobutylsilane can be synthesized through various methods:
- Hydrosilylation: This method involves the reaction of butenes with silanes in the presence of a catalyst, typically platinum-based catalysts. The process results in the formation of triisobutylsilane from the corresponding alkene and silane precursors.
- Alkylation of Silanes: Another approach involves the alkylation of silicon hydrides with butyl halides under basic conditions. This method allows for the introduction of butyl groups onto silicon .
Triisobutylsilane finds utility across several domains:
- Organic Synthesis: It is widely used for silylation reactions, allowing for the protection of alcohols and amines during multi-step syntheses.
- Reducing Agent: Its mild reducing properties make it suitable for various reduction reactions in organic chemistry.
- Desulfurization: The compound is employed to remove sulfur from organic molecules, improving their chemical properties and stability .
Research on interaction studies involving triisobutylsilane primarily focuses on its reactivity with different functional groups during synthetic processes. Its ability to selectively react with primary alcohols while leaving secondary alcohols intact has been well documented. Additionally, its role as a reducing agent has been explored in various organic transformations, highlighting its versatility and effectiveness compared to other reducing agents .
Several compounds share structural similarities with triisobutylsilane, including:
Uniqueness of Triisobutylsilane:
Triisobutylsilane's unique structure allows it to exhibit specific reactivity patterns that are advantageous for selective silylation and reduction processes. Its larger alkyl groups provide steric hindrance that enhances selectivity in reactions compared to smaller silanes like trimethylsilane or triethylsilane.
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






